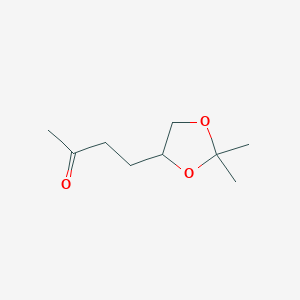

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one

Description

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one is a ketone derivative featuring a 1,3-dioxolane ring substituted with two methyl groups at the 2-position. The dioxolane ring acts as a protecting group, enhancing stability under basic conditions while remaining labile to acidic hydrolysis. This compound is widely utilized in organic synthesis as a chiral building block, particularly in the preparation of natural products like amphidinolides G and H, which exhibit cytotoxic properties . It also finds applications in polymer science, where its reactivity ratios with comonomers such as itaconate have been studied .

Structure

3D Structure

Properties

CAS No. |

141941-52-8 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-one |

InChI |

InChI=1S/C9H16O3/c1-7(10)4-5-8-6-11-9(2,3)12-8/h8H,4-6H2,1-3H3 |

InChI Key |

LRYABBGUJVTTNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1COC(O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Acetal Formation via Acid-Catalyzed Cyclization

The most common method for synthesizing dioxolane derivatives involves acid-catalyzed cyclization of diols with ketones or aldehydes. For 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-one, a plausible route involves:

- Diol Precursor : A 4-hydroxybutan-2-one derivative (e.g., 4-hydroxybutan-2-one).

- Ketone Partner : 2,2-dimethylpropanal (acetone).

- Catalyst : p-Toluenesulfonic acid (p-TsOH) or sodium propionate.

Mechanistic Steps :

- Diol Activation : The diol reacts with acetone under acidic conditions to form a hemiacetal.

- Cyclization : Intramolecular dehydration forms the 1,3-dioxolane ring.

- Byproduct Removal : Methanol or water is distilled off to drive the reaction to completion.

Example from Related Synthesis :

A Chinese patent (CN103483307A) describes the preparation of 4,5-dimethyl-1,3-dioxole-2-ketone using 3-hydroxy-2-butanone and dimethyl carbonate. Key steps include transesterification at 60–100°C followed by cyclization at 110–160°C. While the target compound differs, the principle of acid-catalyzed cyclization is transferable.

Transesterification and Cyclization

Another approach involves transesterification followed by cyclization, as demonstrated in the synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone. A modified protocol for the target compound could include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Transesterification | Dimethyl carbonate, sodium propionate, 60–100°C | Form methyl ester intermediate |

| Cyclization | 110–160°C, distillation of byproducts | Eliminate methanol, form dioxolane |

Key Challenges :

- Regioselectivity : Ensuring the dioxolane forms at the correct position.

- Byproduct Management : Continuous distillation to remove methanol and improve yield.

Oxidation or Reduction of Intermediates

For compounds requiring functional group interconversion, oxidation or reduction steps may be necessary. For example:

- Dess-Martin Periodinane (DMP) : Oxidation of alcohols to ketones (e.g., in source 8).

- NaBH₄ Reduction : Reductive workup to stabilize aldehydes (e.g., in source 7).

Hypothetical Application :

- Alcohol to Ketone : A butan-2-ol derivative could be oxidized to butan-2-one using DMP.

- Protection : The resulting ketone is then protected as a dioxolane via acid-catalyzed cyclization.

Copper-Catalyzed Reactions

Copper(I)-mediated reactions, such as those described in source 9, offer regioselective pathways for forming dioxolane derivatives. For example:

- Alkyne Coupling : Reaction of terminal alkynes with dioxolane-containing substrates under CuBr catalysis.

- Diastereoselective Formation : Use of chiral ligands to control stereochemistry.

Example :

A diastereoselective synthesis of (R)-N,N-dibenzyl-3-(cyclohex-1-en-1-yl)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-amine involved CuBr catalysis and molecular sieves to enhance selectivity.

Solvent-Free Green Chemistry Approaches

Solvent-free methods, as outlined in CN102558132A, prioritize sustainability. For the target compound, this could involve:

- Diol + Acetone : Reacting under p-TsOH catalysis without solvent.

- Oxidation : Using acetone as both reactant and solvent, followed by distillation.

Advantages :

- Cost-Effectiveness : Eliminates solvent costs.

- Environmental Impact : Reduces waste generation.

Comparison of Synthetic Strategies

Critical Challenges and Solutions

- Byproduct Management :

- Regioselectivity :

- Scalability :

- Solvent-Free Methods : Reduce costs and enhance efficiency (source 6).

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the oxygen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Synthesis of Complex Molecules : It can be utilized as a building block for synthesizing more complex organic compounds. For instance, it is used to prepare derivatives such as glyceraldehyde acetonide and tetraoxaspiroundecanes .

| Application | Description |

|---|---|

| Glyceraldehyde Acetonide | Used in protecting hydroxyl groups in polyols during synthesis. |

| Tetraoxaspiroundecanes | Important for developing new materials and pharmaceuticals. |

Development of Bio-Based Solvents

The compound is being investigated as a potential bio-based solvent due to its favorable properties compared to traditional solvents:

- Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Carbonate : This derivative has been studied as an alternative aprotic solvent. It exhibits lower toxicity and is derived from renewable resources like glycerol. The development process includes modeling solubility parameters and toxicity testing to ensure environmental safety .

Therapeutic Applications

Recent research has explored the therapeutic potential of derivatives of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one:

- Anti-inflammatory Properties : A derivative known as Se-DMC was tested for its effects on rheumatoid arthritis models. The study demonstrated that it could attenuate inflammatory responses and improve neurobehavioral deficits in treated mice . This opens avenues for further research into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group in organic synthesis, stabilizing reactive intermediates and facilitating specific reactions. In biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Dioxolane vs. Aromatic Rings: The 1,3-dioxolane ring in the target compound provides steric protection and chiral centers, making it valuable in asymmetric synthesis. In contrast, 4-phenyl-2-butanone’s phenyl group introduces aromaticity, enhancing stability through conjugation but limiting stereochemical utility .

- Ketone Reactivity: The ketone group in 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one is less electrophilic than in 4-phenyl-2-butanone due to electron-donating effects of the dioxolane oxygen atoms. This difference influences reactivity in nucleophilic additions or reductions .

- Heterocyclic Derivatives: The quinoxaline moiety in 4-(Quinoxalin-2-yl)butan-2-one introduces nitrogen atoms, enabling hydrogen bonding and interactions with biological targets, unlike the purely hydrocarbon-based dioxolane .

Physicochemical Properties

- Lipophilicity : The target compound’s dioxolane ring increases lipophilicity compared to the glucoside derivative, which has higher water solubility due to the sugar moiety .

- Stability: The dioxolane ring is stable under basic conditions but hydrolyzes in acidic media, whereas the phenyl group in 4-phenyl-2-butanone offers broader pH stability .

Biological Activity

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one is an organic compound notable for its unique structure, which includes a dioxolane ring and a butanone moiety. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and chemical synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profiles.

The molecular formula of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one is C₁₀H₁₈O₃, with a molecular weight of approximately 172.22 g/mol. The presence of the dioxolane ring contributes to its reactivity, allowing it to undergo various chemical transformations typical of ketones and cyclic ethers. Its reactivity includes nucleophilic addition and oxidation-reduction reactions, which are essential for its biological interactions.

Antioxidant Activity

Recent studies have indicated that derivatives of compounds containing the dioxolane structure exhibit significant antioxidant properties. For instance, Se-DMC, a compound related to 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one, demonstrated potent antioxidant activity in vitro. This was assessed through various assays measuring radical scavenging capabilities and glutathione S-transferase-like activity .

Antinociceptive Effects

In vivo experiments have shown that compounds similar to 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one possess antinociceptive effects. In one study, the administration of Se-DMC significantly reduced nociception induced by glutamate or acetic acid in male Swiss mice. The mechanism involved modulation of serotonergic and glutamatergic systems, highlighting the compound's potential for pain management .

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have also been documented. Inflammation models utilizing croton oil-induced ear edema demonstrated that these compounds could effectively reduce inflammation markers. This suggests a promising avenue for further research into their use as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one can be influenced by its structural features. The dioxolane ring's configuration and the presence of functional groups play critical roles in determining the compound's reactivity and interaction with biological targets.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one | Not available | Dioxolane ring enhances reactivity |

| Se-DMC | Not available | Exhibits antioxidant and antinociceptive effects |

| 5-Methyl-1,3-dioxolan | Not available | Simpler structure without ketone |

Case Studies

Several studies have explored the biological implications of compounds related to 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one:

- Antioxidant Studies : In vitro assessments revealed that derivatives showed significant scavenging activity against free radicals.

- Pain Management Trials : Animal models indicated that these compounds could alleviate pain through modulation of specific neurotransmitter systems.

- Inflammation Reduction : Experimental models demonstrated a reduction in inflammatory responses when treated with related compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via ketone protection of a diol precursor. For example, reacting 2,2-dimethyl-1,3-dioxolane-4-methanol with a ketone under acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. Optimization involves tuning solvent polarity (e.g., dichloromethane vs. THF), temperature (40–60°C), and catalyst loading to maximize yield (>75%). Purity can be enhanced via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the dioxolane ring protons (δ 1.3–1.5 ppm for methyl groups; δ 4.0–4.3 ppm for methine) and the ketone carbonyl (δ 208–210 ppm in ¹³C).

- IR Spectroscopy : A strong C=O stretch near 1715 cm⁻¹ confirms the ketone.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₉H₁₄O₃; exact mass 170.0943) and fragmentation patterns reflecting the dioxolane ring cleavage .

Advanced Research Questions

Q. How does solvent choice influence the compound’s stability during prolonged storage, and what degradation pathways are prevalent?

- Methodological Answer : Stability studies show that polar aprotic solvents (e.g., DMSO) accelerate hydrolysis of the dioxolane ring at room temperature, forming 4-hydroxybutan-2-one. In contrast, non-polar solvents (e.g., hexane) preserve integrity for >6 months at 4°C. Degradation products can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .

Q. How can researchers resolve contradictions in reactivity data during nucleophilic additions (e.g., Grignard reactions) under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., enolization vs. direct nucleophilic attack). To mitigate:

- Use low-temperature kinetics (e.g., -78°C in THF) to suppress enolization.

- Employ Lewis acids (e.g., CeCl₃) to polarize the ketone carbonyl, favoring nucleophilic addition.

- Monitor reaction progress via in-situ IR or GC-MS to identify intermediate species .

Q. What are critical safety considerations when handling this compound in high-temperature or catalytic reactions?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >120°C to prevent decomposition into volatile aldehydes (e.g., formaldehyde) and CO₂. Use reflux condensers and inert atmospheres (N₂/Ar) for elevated-temperature reactions .

- Catalytic Hazards : Acidic/basic catalysts (e.g., H₂SO₄, NaOH) may induce exothermic side reactions. Implement gradual reagent addition and real-time temperature monitoring .

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods for all manipulations .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data in studies of this compound’s reactivity?

- Methodological Answer : Use non-linear regression (e.g., Arrhenius equation fitting) to determine activation energies. For reproducibility, triplicate trials with error bars (SD/SE) are essential. Principal Component Analysis (PCA) can resolve multivariate data (e.g., solvent polarity, temperature, catalyst) to identify dominant reactivity factors .

Q. How can researchers address organic degradation artifacts in long-duration spectroscopic studies?

- Methodological Answer : Degradation during HSI or NMR data collection (e.g., over 9 hours) can be minimized by:

- Cooling samples to 4°C in a temperature-controlled sample holder.

- Adding stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated oxidation.

- Validating data consistency via time-point aliquots analyzed by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.